molecular formula C16H19N B8548710 N-Methyl-1-[2-(2-phenylethyl)phenyl]methanamine CAS No. 61709-87-3

N-Methyl-1-[2-(2-phenylethyl)phenyl]methanamine

Cat. No. B8548710
CAS RN: 61709-87-3
M. Wt: 225.33 g/mol
InChI Key: KWZGBHZJTIEOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-1-[2-(2-phenylethyl)phenyl]methanamine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1-[2-(2-phenylethyl)phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-[2-(2-phenylethyl)phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61709-87-3

Product Name

N-Methyl-1-[2-(2-phenylethyl)phenyl]methanamine

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-methyl-1-[2-(2-phenylethyl)phenyl]methanamine

InChI

InChI=1S/C16H19N/c1-17-13-16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3

InChI Key

KWZGBHZJTIEOAJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CC=C1CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.0 g. (0.00657 mole) of 2-(4-bromo-phenethyl)-N-methylbenzylamine hydrochloride in 200 ml. of absolute ethanol -- 1 ml. of triethylamine is shaken with hydrogen at atmospheric pressure and 25° C. over 400 mg. of 10% palladium on carbon until hydrogen uptake ceases. The catalyst is removed by filtration, the filtrate evaporated to dryness under reduced pressure, and the residue partitioned between aqueous sodium hydroxide and 1:1 ether-benzene. Evaporation of solvents from the washed and dried organic extract leaves the product as the residual oil. The oily base is converted to the hydrochloride salt by treating a solution in absolute ethanol with a slight excess of ethanolic hydrogen chloride. Dilution with absolute ether precipitates the hydrochloride as white crystals, m.p. 204°-206° C. After repeated recrystallizations from absolute ethanol-absolute ether, an analytical sample melts at 205°-206° C.
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